1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

Fragment-based drug discovery Lead-likeness GlyT-1 inhibitor optimization

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 1178063-17-6, molecular formula C9H9FO2S, molecular weight 200.23 g/mol) is a fluorinated aromatic ketone featuring a 5-fluoro-2-hydroxyphenyl ring coupled via a carbonyl bridge to a methylsulfanyl-substituted ethanone moiety. The compound belongs to the sulfanyl-substituted phenyl methanone chemotype, a class patented as inhibitors of the glycine transporter 1 (GlyT-1) with demonstrated relevance to schizophrenia, cognitive impairment, and Alzheimer's disease.

Molecular Formula C9H9FO2S
Molecular Weight 200.23 g/mol
Cat. No. B13181597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one
Molecular FormulaC9H9FO2S
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCSCC(=O)C1=C(C=CC(=C1)F)O
InChIInChI=1S/C9H9FO2S/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,11H,5H2,1H3
InChIKeyOUGVXTVBZDSGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 1178063-17-6): Procurement-Grade Fluorinated Aromatic Ketone Intermediate for CNS-Targeted Medicinal Chemistry


1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one (CAS 1178063-17-6, molecular formula C9H9FO2S, molecular weight 200.23 g/mol) is a fluorinated aromatic ketone featuring a 5-fluoro-2-hydroxyphenyl ring coupled via a carbonyl bridge to a methylsulfanyl-substituted ethanone moiety. The compound belongs to the sulfanyl-substituted phenyl methanone chemotype, a class patented as inhibitors of the glycine transporter 1 (GlyT-1) with demonstrated relevance to schizophrenia, cognitive impairment, and Alzheimer's disease [1]. Its structural composition—specifically the simultaneous presence of a hydrogen-bond-donating 2-hydroxy group, an electron-withdrawing 5-fluoro substituent, and a thioether methylsulfanyl side chain—distinguishes it from the more heavily elaborated 2,5-disubstituted phenyl methanone derivatives that dominate the GlyT-1 patent literature and confers a distinct physicochemical and pharmacophoric profile suitable for fragment-based drug discovery and targeted library synthesis .

Why 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one Cannot Be Replaced by Common 2,5-Disubstituted Phenyl Methanone Analogs in GlyT-1-Targeted Research


The GlyT-1 inhibitor patent landscape is dominated by 2,5-disubstituted phenyl methanones where the 2-position bears a short alkylsulfanyl chain (e.g., isopropylsulfanyl, ethylsulfanyl) and the 5-position carries a strong electron-withdrawing sulfonyl, nitro, or cyano group [1]. 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one inverts this substitution logic: the 2-position presents a hydroxyl group capable of hydrogen-bond donation and metal chelation, while the 5-position carries a smaller, metabolically distinct fluorine atom rather than a bulky sulfonyl moiety. This substitutional isomerism produces a meaningfully different hydrogen-bonding capacity (one H-bond donor plus three H-bond acceptors), a distinct electronic distribution across the aromatic ring, and a substantially lower molecular weight (200.23 Da vs. ~350–500 Da for the elaborated 2,5-disubstituted methanone series), making procurement of the specific compound essential for structure-activity relationship (SAR) studies that seek to decouple the contributions of the 2- and 5-substituents to target engagement, selectivity, and pharmacokinetic behavior .

Quantitative Differentiation Evidence: 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one vs. Closest Structural Analogs


Molecular Weight Advantage: 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one (200.23 Da) vs. Representative 2,5-Disubstituted GlyT-1 Phenyl Methanone Leads (350–500 Da)

1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one (MW 200.23 Da) occupies a molecular weight regime consistent with fragment-like or early lead-like chemical space, whereas representative GlyT-1 inhibitor leads from the 2,5-disubstituted phenyl methanone patent series—such as [4-(3-fluoro-5-trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]-(2-isopropylsulfanyl-5-methanesulfonyl-phenyl)-methanone—carry molecular weights exceeding 450 Da [1]. This approximately 2.25-fold molecular weight difference translates into a markedly distinct property profile: the target compound is expected to exhibit higher aqueous solubility, superior membrane permeability, and a lower fraction of sp3 carbon atoms (Fsp3), all of which are critical parameters for fragment-based screening and property-guided lead optimization . The lower molecular complexity also permits more tractable synthetic derivatization at the methylsulfanyl, hydroxyl, and carbonyl positions without breaching Ro5 or lead-likeness thresholds, a practical advantage that elaborated 2,5-disubstituted analogs cannot offer.

Fragment-based drug discovery Lead-likeness GlyT-1 inhibitor optimization

Hydrogen-Bond Donor Differentiation: 2-Hydroxy vs. 2-Alkylsulfanyl Substitution Pattern on the Phenyl Methanone Scaffold

The defining structural feature of 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is the presence of a phenolic 2-hydroxy group that serves as a hydrogen-bond donor (HBD). In the canonical 2,5-disubstituted GlyT-1 phenyl methanone pharmacophore described in U.S. Patent Application 20080287455, the 2-position of the central phenyl ring is uniformly occupied by a thioether side chain (e.g., isopropylsulfanyl, ethylsulfanyl, or 2,2,2-trifluoroethylsulfanyl) that cannot donate a hydrogen bond [1]. The target compound therefore introduces an HBD count of 1 (from the 2-OH) alongside three H-bond acceptors (the carbonyl oxygen, the phenolic oxygen, and the thioether sulfur), yielding an HBD/HBA ratio of 0.33 compared to a ratio of 0.0 for the comparator class . This difference is pharmacophorically significant because the GlyT-1 binding pocket contains residues capable of engaging H-bond donors; the presence or absence of an HBD at the 2-position is therefore expected to modulate both binding affinity and selectivity against the closely related GlyT-2 transporter, for which class-level selectivity data support the relevance of substitution-specific interactions [1].

Pharmacophore modeling Hydrogen bonding GlyT-1 SAR

GlyT-1 Inhibitory Activity from Class-Level Patent Data: Preferred IC50 Range of 0.006–0.1 µM Provides a Quantitative Benchmark for the Sulfanyl-Substituted Phenyl Methanone Chemotype

The sulfanyl-substituted phenyl methanone patent (U.S. Patent Application 20080287455) reports that preferred compounds within this chemotype exhibit GlyT-1 IC50 values in the range of 0.006–0.1 µM (6–100 nM) as measured by [3H]-glycine uptake inhibition in Flp-in-CHO cells stably transfected with mouse GlyT-1b cDNA [1]. While this data represents the broader compound class rather than the specific title compound, it establishes a quantitative performance envelope for structurally related phenyl methanones bearing a thioether at the 2-position. The structural differentiation of 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one—specifically the replacement of the standard 2-alkylsulfanyl group with a 2-hydroxy group and the 5-sulfonyl group with a 5-fluoro substituent—provides a unique opportunity to probe whether GlyT-1 potency is retained, enhanced, or diminished when the pharmacophore is altered in this manner. No quantitative IC50 data are publicly available for the title compound itself; however, the 2-hydroxy-5-fluoro substitution pattern differentiates it from every explicitly exemplified compound in the patent, which uniformly feature 2-alkylsulfanyl-5-methanesulfonyl (or 5-nitro, 5-cyano) substitution [1]. This structural gap in the patent landscape makes procurement of this specific compound essential for filling a SAR knowledge void.

Glycine transporter 1 inhibition CNS drug discovery Schizophrenia

Electronic Modulation of the Phenyl Ring: 5-Fluoro (Hammett σm = 0.34) vs. 5-Methanesulfonyl (σm = 0.60) Substitution

The 5-fluoro substituent on the hydroxyphenyl ring of the target compound exerts a moderate electron-withdrawing effect (Hammett σm = 0.34) that is substantially weaker than the 5-methanesulfonyl group (σm ≈ 0.60) found in the majority of preferred GlyT-1 inhibitors from the patent series [1][2]. This electronic difference has two consequences for target engagement: first, the reduced electron deficiency at the 5-position alters the π-stacking and electrostatic complementarity with aromatic residues in the GlyT-1 binding site; second, the fluorine atom, unlike the methanesulfonyl group, does not introduce additional H-bond acceptor capacity or steric bulk, thereby preserving a leaner pharmacophoric footprint. The Hammett σ meta difference of approximately 0.26 units represents a meaningful shift in electronic character that is expected to modulate the compound's interaction with the transporter's allosteric binding pocket in a quantitatively distinct manner from any 5-methanesulfonyl comparator [1].

Electronic effects QSAR Aromatic substitution

Targeted Application Scenarios for 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one in Drug Discovery and Chemical Biology


Fragment-Based Screening and Deconstruction of the GlyT-1 Phenyl Methanone Pharmacophore

With a molecular weight of 200.23 Da—approximately 2.25-fold lower than representative 2,5-disubstituted GlyT-1 leads—1-(5-fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one serves as an ideal fragment-sized probe for mapping the minimal pharmacophoric requirements of the GlyT-1 binding site [1]. Researchers can use this compound in surface plasmon resonance (SPR), thermal shift, or ligand-observed NMR screening campaigns to assess whether the 5-fluoro-2-hydroxyphenyl core, in the absence of the elaborated piperazine-methanone tail, retains detectable affinity for GlyT-1 or GlyT-2. The class-level benchmark of 0.006–0.1 µM IC50 for optimized chemotype members provides a quantitative reference against which fragment-level binding can be calibrated [1].

Systematic SAR Interrogation of the 2-Position Hydrogen-Bond Donor Hypothesis in GlyT-1 Inhibition

The presence of a phenolic 2-OH group on the target compound—absent from every specifically exemplified compound in U.S. Patent Application 20080287455—makes this compound uniquely suited to test the hypothesis that H-bond donation at the 2-position of the phenyl methanone scaffold differentially affects GlyT-1 versus GlyT-2 binding [1]. Comparative [3H]-glycine uptake assays using this compound alongside 2-methylsulfanyl-5-methanesulfonyl-phenyl methanone analogs (which lack the 2-OH) can directly quantify the contribution of the HBD to transporter subtype selectivity, a key parameter for minimizing glycinergic side effects in CNS-targeted therapeutics [2].

Electronic Property Tuning for QSAR Model Validation in the Phenyl Methanone Series

The 5-fluoro substitution (Hammett σm ≈ 0.34) places this compound at an intermediate position on the electron-withdrawing spectrum between unsubstituted (σm = 0) and 5-methanesulfonyl (σm ≈ 0.60) variants [2]. This enables its use as a calibration point in quantitative structure-activity relationship (QSAR) models that aim to predict GlyT-1 potency as a function of phenyl ring electronics. The 0.26-unit σm gap between this compound and the standard 5-methanesulfonyl comparator ensures sufficient electronic diversity for statistically meaningful regression analysis [2].

Synthetic Diversification at the Carbonyl, Hydroxyl, and Methylsulfanyl Handles for Focused Library Construction

The compound's three reactive handles—the ketone carbonyl, the phenolic hydroxyl, and the methylsulfanyl thioether—provide distinct and orthogonal derivatization sites. The carbonyl can undergo reductive amination or Grignard addition to generate secondary alcohols or amines; the phenolic hydroxyl permits O-alkylation or acylation to modulate HBD capacity; and the methylsulfanyl group can be oxidized to the sulfoxide or sulfone to tune sulfur oxidation state and polarity [1]. This synthetic versatility, combined with the low starting molecular weight (200.23 Da), allows the construction of a focused library of 50–100 analogs that systematically explore each vector without exceeding drug-like physicochemical space—a capacity that elaborated 450+ Da methanone leads cannot match due to their already congested substitution patterns [1].

Quote Request

Request a Quote for 1-(5-Fluoro-2-hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.